N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with a cyclopentyl group, a 4-fluorophenylmethyl substituent, and a carboxamide moiety. Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving its 3D conformation, ensuring accurate comparisons with analogs .
Properties
Molecular Formula |
C24H22FN5O2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H22FN5O2/c25-16-10-8-15(9-11-16)14-30-21(26)18(23(31)27-17-5-1-2-6-17)13-19-22(30)28-20-7-3-4-12-29(20)24(19)32/h3-4,7-13,17,26H,1-2,5-6,14H2,(H,27,31) |
InChI Key |
MNQLMZOBIJVNBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrimidine derivative with a fluorobenzylamine under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Based on the search results, information on the specific applications of the compound "N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide" is limited. However, related compounds and structural features can provide insights into potential applications.
Scientific Research Applications
The search results suggest that compounds with similar structural features are explored for various scientific research applications . These applications include:
- Building blocks for synthesis: Serving as a starting point for creating more complex molecules.
- Study of biological activities: Examination of potential anticancer and antimicrobial properties.
- Therapeutic agent exploration: Investigation into potential uses for treating various diseases.
- Material development: Use in creating novel materials and chemical processes.
Structural and Functional Insights
The presence of specific functional groups and heterocyclic structures suggests potential reactivity and biological activity.
- Imino and oxo functionalities: These groups contribute to the compound's potential to interact with biological targets.
- Pyrimidine derivatives: This class of compounds is known for diverse biological activities and use in medicinal chemistry.
- Pharmacophoric elements: The complex heterocyclic structure may enhance specificity and efficacy against particular biological targets.
Related Compounds and Activities
While direct information on the target compound is scarce, exploring related compounds reveals potential areas of application .
Potential Mechanism of Action
The mechanism of action may involve interaction with molecular targets like protein kinases. By inhibiting these enzymes, the compound could interfere with cellular signaling pathways that regulate cell growth, differentiation, and survival, suggesting potential anticancer therapy.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-(4-fluorobenzyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structure and Substituent Analysis
The compound’s triazatricyclic core distinguishes it from spirocyclic or benzothiazole-containing analogs. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Spectroscopic and Crystallographic Insights
- NMR Profiling: highlights how substituent positioning alters chemical shifts in regions A (positions 39–44) and B (positions 29–36) of macrocyclic analogs. Similar analysis could localize substituent-induced electronic changes in the target compound’s triazatricyclic core .
- Crystallography: SHELX programs enable precise bond-length and angle measurements, critical for comparing steric effects of bulky substituents (e.g., cyclopentyl vs. benzothiazol-2-yl) .
Biological Activity
N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Structural Characteristics
The compound's intricate structure includes:
- A cyclopentyl group .
- A 4-fluorophenylmethyl substituent .
- Multiple heterocycles and functional groups including imino and oxo functionalities.
Molecular Details
| Property | Value |
|---|---|
| Molecular Formula | C28H24FN5O2 |
| Molecular Weight | 481.5 g/mol |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| XlogP | 2.7 |
| CAS Number | 844458-06-6 |
The biological activity of N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo is primarily attributed to its ability to interact with specific molecular targets such as protein kinases. By inhibiting these enzymes, it can disrupt cellular signaling pathways that are crucial for cell growth and survival, making it a promising candidate for anticancer therapy .
Anticancer Potential
Research indicates that this compound exhibits anticancer properties , potentially through the inhibition of tumor cell proliferation and induction of apoptosis in cancerous cells. Studies have shown that it may selectively target cancer cells while sparing normal cells, which is a critical factor in cancer therapeutics.
Antimicrobial Activity
In addition to its anticancer effects, N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino has also been studied for antimicrobial properties . Its structural similarities to known antimicrobial agents suggest that it may inhibit the growth of various pathogens through similar mechanisms .
Comparative Studies
To better understand the unique properties of N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino, it is beneficial to compare it with other structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Oxo-N-(2H-tetrazol-5-yl)-2-(trifluoromethyl)-1,3-dihydropyridine | Contains trifluoromethyl and oxo groups | Antimicrobial |
| Cyclopentyl 4-(4-fluorophenyl)-6-methyl-pyrimidine | Similar cyclopentyl and fluorophenyl groups | Anticancer |
| 1-Cyclohexyl-2-imino-pyridine derivative | Imino functionality with cyclohexane | Enzyme inhibitor |
These comparisons highlight the unique pharmacophoric elements present in N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino that may enhance its specificity and efficacy against particular biological targets compared to simpler analogs .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of N-cyclopentyl-7-[(4-fluorophenyl)methyl]-6-imino in various biological assays:
- Synthesis Techniques : Multi-step synthetic routes are employed to create this compound, often involving complex chemical reactions that leverage its unique functional groups.
- Biological Assays : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The compound’s ability to induce apoptosis was confirmed through flow cytometry analysis and caspase activity assays .
- Binding Affinity Studies : Interaction studies using techniques like surface plasmon resonance (SPR) have shown that this compound has a high binding affinity for specific protein targets involved in cancer progression .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the cyclopentyl-carboxamide core and fluorophenyl-methyl substituent. Use coupling reactions (e.g., amidation or nucleophilic substitution) under inert atmospheres. Optimize solvent polarity (e.g., acetonitrile for solubility) and base selection (e.g., potassium carbonate for mild conditions) to enhance yield . Monitor reaction progress via TLC or HPLC, adjusting temperature and stoichiometry iteratively. For scale-up, employ flow chemistry to mitigate exothermic risks .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR : Assign peaks for the imino (δ 6.5–7.5 ppm) and carboxamide (δ 8.0–8.5 ppm) groups, comparing to similar tricyclic frameworks .
- Mass Spectrometry : Confirm molecular weight (exact mass via HRMS) and fragmentation patterns using electron ionization (EI) .
- X-ray Crystallography : Resolve the tricyclic core’s stereochemistry if single crystals are obtainable .
Q. What stability profiles should be assessed during storage and handling?
- Methodological Answer : Conduct accelerated stability studies under varying conditions:
- Thermal Stability : Heat samples to 40–60°C for 4 weeks, monitoring degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation of the fluorophenyl group .
- Hydrolytic Stability : Test in buffered solutions (pH 1–10) to identify labile bonds (e.g., imino or carboxamide) .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer : Prioritize in vitro assays targeting tricyclic carboxamide’s known roles (e.g., kinase or protease inhibition). Use fluorescence-based assays (e.g., FRET for enzyme inhibition) with controls for autofluorescence . For cellular uptake, employ confocal microscopy with a fluorescently tagged analog .
Advanced Research Questions
Q. What mechanistic insights can explain unexpected byproducts during synthesis?
- Methodological Answer : Use DFT calculations to model reaction pathways and identify intermediates prone to side reactions (e.g., cyclization vs. dimerization). Validate with LC-MS/MS to detect transient species . For example, if a nitroso intermediate forms, introduce scavengers (e.g., ascorbic acid) to suppress undesired pathways .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
- Methodological Answer : Employ COMSOL Multiphysics or Molecular Dynamics simulations to assess:
Q. What strategies resolve contradictions in bioactivity data across cell lines?
- Methodological Answer : Perform transcriptomic profiling of responsive vs. non-responsive cell lines to identify biomarkers (e.g., overexpression of efflux pumps). Use knockout models (CRISPR/Cas9) to validate target engagement . Adjust assay media (e.g., serum-free conditions) to reduce nonspecific binding .
Q. How can enantioselective synthesis be achieved for chiral centers in the tricyclic core?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
